molecular formula C13H20Cl4N2 B2375621 1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine dihydrochloride CAS No. 2228135-13-3

1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine dihydrochloride

Cat. No.: B2375621
CAS No.: 2228135-13-3
M. Wt: 346.12
InChI Key: KBMJMIHZUSOWNI-UHFFFAOYSA-N
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Description

“1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine dihydrochloride” is a chemical compound that belongs to the piperazine family. It is a crystalline solid that is odorless and white in color .


Synthesis Analysis

The synthesis of “this compound” was achieved by the reaction of 1-(2-chlorophenyl)-4-hydroxy-4-aminobutane with 3-chloropropanol in the presence of HCl .


Molecular Structure Analysis

The molecular formula of this compound is C13H18Cl2N2 . The InChI key is JVLRNANYLVRULL-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound is present as an impurity in nefazodone hydrochloride (pharmaceutical formulation) .


Physical and Chemical Properties Analysis

The compound has a melting point of 198-203 °C (lit.) . It is moderately soluble in water and also soluble in alcohols and organic solvents such as chloroform.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized from 3-chloroaniline and bis-(2-chloroethyl) amine hydrochloride, reacting with l-bromo-3-chloropropane to yield 1-(3-chlorophenyl)-4-(3-chloropropyl) piperazine hydrochloride with an overall yield of 45.7% (Mai, 2005).
  • Research into its structural, electronic, molecular, and biological properties revealed that it crystallizes in a monoclinic crystal system. The compound exhibited potential activity against prostate-specific membrane protein (Bhat et al., 2018).

Pharmaceutical Intermediates

  • 1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine dihydrochloride serves as a pharmaceutical intermediate. Various synthetic methods have been developed, with a focus on optimizing yield and quality (Ning-wei, 2006), (Weiliang, 2008).

Antitumor Activity

  • Certain derivatives of piperazine, including 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine, have shown promising antitumor activity in studies. These derivatives were synthesized and tested against various cancer cell lines, demonstrating significant efficacy (Yurttaş et al., 2014), (Mallikarjuna et al., 2014).

Complexation Studies

  • Studies on complexation of 1-(3-chlorophenyl)-4-(3-chloropropyl)-piperazinium with symmetrical α,α',δ,δ'-tetramethyl-cucurbit[6]uril revealed significant insights into the compound's interactions and stability in different states (Xiao et al., 2015).

Spectroscopic Analysis

  • Spectroscopic studies of related piperazine dihydrochloride salts provided insights into their structural properties, aiding in the development of analytical techniques (Qin et al., 2005).

Improved Synthesis Methods

  • Improved synthesis methods for related piperazine compounds have been developed, contributing to more efficient production processes for pharmaceutical intermediates (Chuan-min, 2014), (Qiuye, 2005).

Mechanism of Action

This compound is a potent serotonin receptor agonist and has been used widely in the study of a variety of physiological processes related to serotonin neurotransmission.

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation .

Properties

IUPAC Name

1-(2-chlorophenyl)-4-(3-chloropropyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2.2ClH/c14-6-3-7-16-8-10-17(11-9-16)13-5-2-1-4-12(13)15;;/h1-2,4-5H,3,6-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMJMIHZUSOWNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCl)C2=CC=CC=C2Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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